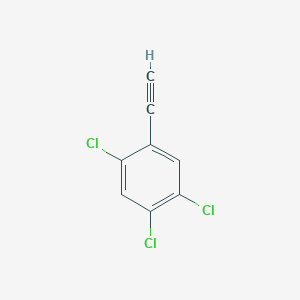

1,2,4-Trichloro-5-ethynylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trichloro-5-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3/c1-2-5-3-7(10)8(11)4-6(5)9/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWVRIJMTBOIHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,2,4 Trichloro 5 Ethynylbenzene and Its Derivatives

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are particularly well-suited for the synthesis of aryl alkynes. libretexts.orgwikipedia.orgorganic-chemistry.org These methods offer high efficiency and functional group tolerance, making them ideal for the construction of complex aromatic structures.

Sonogashira Coupling Reactions with Halogenated Precursors

The Sonogashira coupling is a cornerstone of aryl alkyne synthesis, involving the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orggold-chemistry.org The general reactivity order for the aryl halide is I > Br > Cl. nrochemistry.com

For the synthesis of 1,2,4-trichloro-5-ethynylbenzene, a common approach involves the coupling of a 1-halo-2,4,5-trichlorobenzene with a protected or terminal alkyne. The use of a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA), is often preferred to prevent self-coupling of the terminal alkyne (Glaser coupling). Following the coupling reaction, the silyl (B83357) protecting group can be readily removed under basic conditions to yield the terminal alkyne.

A typical Sonogashira reaction for the synthesis of a 1,2,4-trichloro-5-((trimethylsilyl)ethynyl)benzene would involve reacting 1-iodo-2,4,5-trichlorobenzene with TMSA in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), a copper(I) salt such as copper(I) iodide (CuI), and a base, typically an amine like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH), in a suitable solvent like THF or toluene. nrochemistry.comnih.gov

Table 1: Representative Sonogashira Coupling Reaction Conditions

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Product |

| 1-Iodo-2,4,5-trichlorobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Et₃N | Toluene | 1,2,4-Trichloro-5-((trimethylsilyl)ethynyl)benzene |

| 1-Bromo-2,4,5-trichlorobenzene (B50287) | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | i-Pr₂NH | THF | 1,2,4-Trichloro-5-(phenylethynyl)benzene |

The choice of catalyst, ligand, base, and solvent can significantly impact the reaction yield and selectivity. For less reactive aryl chlorides, more active catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands, may be required. nih.gov

Other Metal-Catalyzed Coupling Approaches

While the Sonogashira coupling is the most prevalent method, other palladium-catalyzed and alternative metal-catalyzed cross-coupling reactions can also be employed for the synthesis of this compound and its derivatives.

Suzuki Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, such as a boronic acid or ester. libretexts.orgyoutube.com To synthesize the target compound via this method, one would need to prepare an alkynylboronate reagent. The Suzuki coupling is known for its mild reaction conditions and the low toxicity of the boron-containing reagents. youtube.com For sterically hindered or electron-poor aryl halides, specialized catalyst systems, such as those with highly active phosphine ligands, may be necessary to achieve good yields. rsc.org

Stille Coupling: The Stille reaction couples an organotin compound (stannane) with an organic halide. organic-chemistry.orgwikipedia.org Alkynylstannanes can be used as the nucleophilic partner to introduce the ethynyl (B1212043) group onto the trichlorobenzene ring. wikipedia.org A significant drawback of this method is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

Negishi Coupling: This coupling utilizes an organozinc reagent as the nucleophile. synarchive.comorganic-chemistry.org Organozinc compounds are generally more reactive than their organoboron and organotin counterparts, which can be advantageous for coupling with less reactive aryl chlorides. organic-chemistry.org However, organozinc reagents are often sensitive to air and moisture, requiring stringent anhydrous reaction conditions. nih.gov

Table 2: Comparison of Alternative Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

| Suzuki | Organoboron | Low toxicity, mild conditions | May require specific boronic esters for alkynes |

| Stille | Organotin (Stannane) | High functional group tolerance | Toxicity of tin compounds |

| Negishi | Organozinc | High reactivity | Sensitivity to air and moisture |

Alternative Synthetic Routes and Methodological Innovations

Beyond cross-coupling reactions, other synthetic strategies can be employed to construct the this compound framework. These often involve the transformation of existing functional groups on the aromatic ring.

Adaptations of Corey-Fuchs Alkyne Synthesis

The Corey-Fuchs reaction provides a reliable two-step method for the conversion of an aldehyde to a terminal alkyne. wikipedia.orgorganic-chemistry.orgjk-sci.com This method is particularly useful when the corresponding aldehyde is readily available.

The first step involves the reaction of an aldehyde with a phosphine-ylide generated from triphenylphosphine (B44618) and carbon tetrabromide to form a 1,1-dibromoalkene. wikipedia.orgrsc.org In the second step, treatment of the dibromoalkene with a strong base, such as n-butyllithium, induces an elimination and metal-halogen exchange to afford the terminal alkyne. organic-chemistry.orgrsc.org

For the synthesis of this compound, the starting material would be 2,4,5-trichlorobenzaldehyde (B3041761).

Reaction Scheme:

Dibromo-olefination: 2,4,5-Trichlorobenzaldehyde is reacted with CBr₄ and PPh₃ to yield 1,1-dibromo-2-(2,4,5-trichlorophenyl)ethene.

Alkyne Formation: The resulting dibromoalkene is treated with two equivalents of n-BuLi to form the lithium acetylide, which upon aqueous workup, gives this compound.

An improved method for the first step involves the use of trimethyl phosphite (B83602) and carbon tetrabromide, which can be more amenable for larger scale synthesis. acs.org

Multistep Synthetic Pathways from Substituted Benzenes

The synthesis of this compound can also be achieved through a multistep sequence starting from more readily available substituted benzenes. A key intermediate in some of these pathways is a halogenated derivative of 1,2,4-trichlorobenzene (B33124) that is suitable for subsequent alkynylation.

One plausible route involves the halogenation of 1,2,4-trichlorobenzene to introduce a suitable leaving group for a subsequent cross-coupling reaction. For instance, iodination of 1,2,4-trichlorobenzene would yield 1,2,4-trichloro-5-iodobenzene (B50289), a highly reactive substrate for Sonogashira coupling.

Another approach involves the transformation of an alkene precursor. For example, starting from an alkene, a double elimination of a dihaloalkane can produce the alkyne. libretexts.org This would involve the initial synthesis of 1,2,4-trichloro-5-vinylbenzene, followed by bromination to the corresponding dibromoethane derivative, and subsequent double dehydrobromination using a strong base like sodium amide to yield this compound. masterorganicchemistry.com

The synthesis of the required precursor, 2,4,5-trichlorobenzaldehyde for the Corey-Fuchs reaction, can be accomplished from 1,2,4-trichlorobenzene through formylation reactions, although this can sometimes lead to mixtures of isomers. google.com

Chemical Reactivity and Functional Group Transformations

Alkyne Functionalization Reactions

The ethynyl (B1212043) group is a versatile handle for a variety of addition and coupling reactions.

[3+2] Cycloaddition Reactions (e.g., Azide-Alkyne Cycloaddition)

The terminal alkyne of 1,2,4-trichloro-5-ethynylbenzene is a prime candidate for [3+2] cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles. wikipedia.org This reaction, often catalyzed by copper(I) species in what is known as the "click" reaction, is highly efficient and regioselective, typically yielding the 1,4-disubstituted triazole isomer. nih.govbeilstein-archives.org The resulting triazole ring can act as a stable linker in larger molecular assemblies. nih.gov

The reaction proceeds via the formation of a copper(I) acetylide intermediate, which then reacts with an organic azide. researchgate.net The process is known for its high functional group tolerance and can be carried out in various solvents, including environmentally benign options. beilstein-archives.org Ruthenium catalysis can also be employed to achieve the 1,5-regioisomer of the triazole product. wikipedia.org These cycloaddition reactions are valuable for creating complex molecules with potential applications in medicinal chemistry and materials science. researchgate.netnih.gov

Table 1: Examples of [3+2] Cycloaddition Reactions

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference(s) |

|---|---|---|---|---|

| This compound | Organic Azide | Copper(I) | 1,4-Disubstituted 1,2,3-Triazole | nih.govresearchgate.net |

| This compound | Organic Azide | Ruthenium | 1,5-Disubstituted 1,2,3-Triazole | wikipedia.org |

Hydration, Halogenation, and Hydroamination of the Ethynyl Moiety

The ethynyl group can undergo various addition reactions to introduce new functionalities.

Hydration: In the presence of a suitable catalyst, such as a mercury salt in acidic medium, the alkyne can be hydrated to form a ketone, specifically 2-acetyl-1,3,4-trichlorobenzene. This reaction proceeds through an enol intermediate which tautomerizes to the more stable keto form.

Halogenation: The addition of halogens like chlorine (Cl₂) or bromine (Br₂) across the triple bond can occur. masterorganicchemistry.com The reaction can be controlled to yield either the trans-dihaloalkene with one equivalent of the halogen or the tetrahaloalkane with two equivalents. masterorganicchemistry.comyoutube.com The reaction is believed to proceed through a bridged halonium ion intermediate. masterorganicchemistry.com

Hydroamination: The addition of an N-H bond across the alkyne, known as hydroamination, can be achieved using various catalysts. This reaction provides a direct route to enamines or imines, which are valuable synthetic intermediates.

Aromatic Ring Functionalization

The trichlorobenzene ring, while generally deactivated, can still undergo certain substitution reactions.

Electrophilic Aromatic Substitution Potentials

The benzene (B151609) ring in this compound is substituted with three chlorine atoms and an ethynyl group. Chlorine atoms are deactivating yet ortho-, para-directing substituents for electrophilic aromatic substitution (EAS). libretexts.org The ethynyl group is also considered a deactivating group. Therefore, the ring is significantly deactivated towards electrophiles compared to benzene. libretexts.org

Electrophilic substitution, if forced under harsh conditions, would likely occur at the position least sterically hindered and electronically deactivated. The potential sites for substitution are the two available hydrogen atoms on the ring. The directing effects of the existing substituents would influence the position of any incoming electrophile. mnstate.edu However, due to the strong deactivating nature of the substituents, these reactions are generally not favored. doubtnut.com

Nucleophilic Aromatic Substitution on the Trichlorobenzene Core

The presence of multiple electron-withdrawing chlorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). chemistrysteps.comwikipedia.orgmasterorganicchemistry.com In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, displacing one of the chlorine atoms. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

The rate of SNAr is enhanced by the presence of strong electron-withdrawing groups. masterorganicchemistry.com The chlorine atoms themselves contribute to the electrophilicity of the ring, making it a viable substrate for such transformations. The position of the displaced chlorine atom will depend on the reaction conditions and the nature of the incoming nucleophile.

Directed Derivatization for Complex Molecular Architectures

The dual reactivity of this compound allows for its use as a building block in the synthesis of more complex molecules. For instance, the alkyne can be functionalized first, followed by modification of the aromatic ring, or vice versa. This sequential functionalization provides a strategic approach to constructing elaborate molecular frameworks.

One potential application is in the synthesis of precursors for materials with specific electronic or photophysical properties. For example, the trichlorophenyl group can be a component of certain pesticides and herbicides, and the ethynyl group allows for its incorporation into larger polymeric structures.

Furthermore, the chlorine atoms on the aromatic ring can be displaced by various nucleophiles to introduce a wide range of functional groups, further expanding the molecular diversity accessible from this starting material. This makes this compound a valuable intermediate for creating targeted molecular architectures.

Advanced Spectroscopic and Electrochemical Characterization for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of 1,2,4-Trichloro-5-ethynylbenzene. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete structural assignment can be achieved.

The ¹H NMR spectrum of this compound is characterized by its simplicity, showing signals for the two aromatic protons and the single acetylenic proton. The substitution pattern on the benzene (B151609) ring leaves two protons, H-3 and H-6, which appear as distinct singlets due to the lack of ortho or meta coupling of significant magnitude. The acetylenic proton also appears as a sharp singlet.

The ¹³C NMR spectrum displays a total of eight signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the chlorine substituents and the magnetic anisotropy of the ethynyl (B1212043) group. Carbons bonded directly to chlorine atoms (C-1, C-2, C-4) are typically deshielded and appear at lower field.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| H-3 | ~7.60 | - | s |

| H-6 | ~7.45 | - | s |

| Ethynyl-H | ~3.40 | - | s |

| C-1 | - | ~135 | s |

| C-2 | - | ~133 | s |

| C-3 | - | ~131 | s |

| C-4 | - | ~136 | s |

| C-5 | - | ~122 | s |

| C-6 | - | ~132 | s |

| C≡CH | - | ~82 | s |

| C≡CH | - | ~80 | s |

Note: The predicted values are based on established substituent effects and data from analogous compounds. Actual experimental values may vary slightly.

To confirm the assignments made from 1D NMR spectra, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a very weak cross-peak might be observed between H-3 and H-6, confirming their presence on the same aromatic ring, though their coupling constant (⁵JHH) is expected to be small.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.edu It provides unambiguous assignment of the protonated carbons: H-3 to C-3, H-6 to C-6, and the acetylenic proton to its corresponding carbon.

Interactive Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Proton | Correlated Atom(s) | Information Gained |

| HSQC | H-3 | C-3 | Direct C-H bond confirmation |

| H-6 | C-6 | Direct C-H bond confirmation | |

| Ethynyl-H | C≡C -H | Direct C-H bond confirmation | |

| HMBC | Ethynyl-H | C-5, C-4 | Confirms attachment point of the ethynyl group |

| H-3 | C-1, C-2, C-4, C-5 | Confirms position relative to substituents | |

| H-6 | C-1, C-2, C-4, C-5 | Confirms position relative to substituents |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the compound.

HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For this compound (C₈H₃Cl₃), the exact mass can be calculated. biosynth.com A key feature in the mass spectrum is the characteristic isotopic pattern generated by the three chlorine atoms. The natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) results in a cluster of peaks (M, M+2, M+4, M+6) with a distinctive intensity ratio, which is a definitive indicator for the presence of three chlorine atoms. osti.gov

Interactive Table 3: Predicted HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₃Cl₃ |

| Molecular Weight | ~205.46 g/mol biosynth.comcymitquimica.com |

| Calculated Monoisotopic Mass [M]⁺ | 203.9351 |

| Isotopic Peak [M+2]⁺ | 205.9322 |

| Isotopic Peak [M+4]⁺ | 207.9292 |

| Isotopic Peak [M+6]⁺ | 209.9263 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes. researchgate.net For this compound, key absorptions correspond to the alkyne and the substituted aromatic ring.

Interactive Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Acetylenic C-H | Stretch | ~3300 |

| Aromatic C-H | Stretch | 3100-3000 |

| Alkyne C≡C | Stretch | ~2120 (Typically weak in IR for terminal alkynes) |

| Aromatic C=C | Ring Stretch | 1600-1450 |

| C-Cl | Stretch | 1100-800 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, NIR) for Electronic Structure Probing

UV-Visible spectroscopy provides insight into the electronic transitions within the molecule. The chromophore is the substituted benzene ring, whose π-π* transitions are influenced by the chloro and ethynyl substituents. These substituents cause a bathochromic (red) shift compared to unsubstituted benzene. Based on data for related compounds like 1,2,4-trichlorobenzene (B33124), characteristic absorption bands are expected in the UV region. nist.govnist.gov Significant absorption or emission in the Near-Infrared (NIR) region is not typically expected for this type of molecule unless it is part of a larger conjugated system or complex.

Interactive Table 5: Predicted Electronic Absorption Data for this compound

| Transition | Approximate λₘₐₓ (nm) | Solvent |

| π → π* (Primary Band) | ~210 | Hexane/Ethanol |

| π → π* (Secondary Band) | ~280-290 | Hexane/Ethanol |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Detailed X-ray crystallographic analysis of this compound in the solid state has yet to be reported in publicly available literature. This significant data gap prevents a definitive description of its single-crystal structure, including precise bond lengths, bond angles, and unit cell parameters.

Future X-ray diffraction studies on single crystals of this compound are essential to elucidate its precise solid-state conformation and the nature and geometry of its intermolecular interactions.

Electrochemical Studies for Redox Behavior

The redox properties of this compound have not been extensively detailed in scientific literature. Electrochemical techniques such as cyclic voltammetry (CV) and square wave voltammetry (SWV) are powerful tools for investigating the oxidation and reduction potentials of a molecule, providing information about its electronic structure and reactivity.

While specific electrochemical data for this compound is not available, the electrochemical behavior can be anticipated based on its molecular structure. The presence of the electron-withdrawing trichlorinated benzene ring suggests that the molecule would be relatively difficult to oxidize and easier to reduce compared to unsubstituted phenylacetylene. The ethynyl group, a known electrophore, will also influence the redox potentials.

A hypothetical cyclic voltammogram of this compound would likely exhibit an irreversible reduction peak corresponding to the acceptance of an electron into the π* orbital of the aromatic system, a process that can be facilitated by the inductive effect of the chlorine atoms. The oxidation potential, corresponding to the removal of an electron from the highest occupied molecular orbital (HOMO), is expected to be at a relatively high positive value.

Applications in Advanced Organic Synthesis and Methodology Development

Building Blocks for Indene (B144670) and Indanone Derivatives via Cyclization Reactions

The structural framework of 1,2,4-trichloro-5-ethynylbenzene lends itself to the synthesis of indene and indanone derivatives through various cyclization strategies. These reactions often involve the strategic manipulation of the ethynyl (B1212043) group to initiate intramolecular ring closure.

Recent research has demonstrated the development of sequential Knoevenagel condensation/cyclization reactions to produce indene and benzofulvene derivatives. nih.gov While not directly employing this compound, the methodologies highlight the potential for similar transformations. For instance, the reaction of ortho-substituted arenes can be efficiently utilized to construct functionalized indenes. nih.gov The ethynyl group of this compound can be envisioned to participate in similar cyclization pathways, potentially after conversion to a more reactive intermediate. The reaction conditions, such as the choice of catalyst and solvent, have been shown to be crucial in determining the product selectivity between indene and benzofulvene derivatives. nih.gov

Table 1: Reagents and Conditions for Indene/Benzofulvene Synthesis

| Reagent/Condition | Major Product | Yield | Reference |

|---|---|---|---|

| Piperidine, AcOH in benzene (B151609), 80 °C, 1.5 h | Benzylidene malonate | 75% | nih.gov |

| Piperidine, AcOH in benzene, 80 °C, 17 h | Indene derivative | 56% | nih.gov |

| TiCl4-pyridine | Indene derivative | 79% | nih.gov |

| TiCl4-Et3N | Benzofulvene | 40% | nih.gov |

Precursors for Polycyclic Aromatic Hydrocarbons (PAHs)

The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) often relies on the strategic assembly of smaller aromatic building blocks. The highly substituted nature of this compound makes it an attractive precursor for the construction of larger, more intricate PAH systems. The ethynyl group provides a reactive handle for various coupling and annulation reactions, which are fundamental to extending the aromatic framework.

Synthesis of Star-Shaped Molecules and Dendrimers

A significant application of this compound and similar molecules lies in the synthesis of star-shaped molecules and dendrimers. These aesthetically pleasing and functionally important macromolecules have found applications in materials science, supramolecular chemistry, and medicinal chemistry. nih.govnih.gov

The general strategy for constructing star-shaped molecules often involves the trimerization of building blocks to form a central core, which is then further functionalized. nih.gov A variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, are employed to create these extended, conjugated systems. researchgate.net The 1,3,5-trisubstituted benzene ring is a common central core for these molecules. researchgate.net

Dendrimers, which are highly branched and monodisperse macromolecules, are another class of compounds synthesized using building blocks like this compound. nih.gov The synthesis of dendrimers can proceed through either a divergent approach, growing from the core outwards, or a convergent approach, building from the periphery inwards. nih.gov The choice of synthetic route depends on the desired application and the structure of the target molecule. nih.gov Triazine-based dendrimers, for example, are often synthesized via nucleophilic aromatic substitution on cyanuric chloride. nih.gov

Scaffold for Complex Heterocyclic Systems (e.g., Triazoles)

The ethynyl group of this compound is a key functional group for the synthesis of various heterocyclic systems, most notably triazoles. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,2,3-triazoles from terminal alkynes and azides. nih.govresearchgate.net This reaction is known for its reliability, selectivity, and the biocompatibility of the starting materials. nih.gov

The resulting triazole ring is not merely a passive linker; it can actively participate in biological interactions through hydrogen bonding and dipole moments. nih.gov This has led to the widespread use of click chemistry in drug discovery and the development of bioactive compounds. nih.govresearchgate.net

Beyond the well-established CuAAC reaction for 1,2,3-triazoles, various synthetic methods exist for the construction of 1,2,4-triazoles. These methods often involve the use of amidines, imidates, or amidrazones as starting materials to provide the necessary nitrogen atoms for the heterocyclic ring. frontiersin.org Visible light-induced cyclization reactions have also been developed for the synthesis of 1,2,4-triazolines, which can be subsequently converted to 1,2,4-triazoles. rsc.org

Table 2: Mentioned Chemical Compounds

| Compound Name | Role/Application |

|---|---|

| This compound | Core subject of the article |

| Indene | Synthetic target |

| Indanone | Synthetic target |

| Benzofulvene | Synthetic target |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Class of synthetic targets |

| Triazole | Class of synthetic targets (heterocycle) |

| Cyanuric chloride | Starting material for triazine dendrimers |

| 1,2,3-Triazole | Specific isomer of triazole |

| 1,2,4-Triazole | Specific isomer of triazole |

| 1,2,4-Triazoline | Intermediate in triazole synthesis |

Applications in Materials Science and Engineering

Development of Conjugated Polymers and Copolymers

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are at the forefront of research for flexible electronics and optoelectronics. The introduction of 1,2,4-Trichloro-5-ethynylbenzene into polymer chains can impart desirable properties such as high thermal stability and tailored electronic energy levels.

While specific research detailing the use of this compound in cyclopentannulation polymerization is not extensively documented in publicly available literature, the general strategy offers a pathway for its incorporation. Cyclopentannulation reactions can be a powerful tool for creating complex, fused aromatic structures within a polymer backbone. In principle, the ethynyl (B1212043) group of this compound could react with a suitable di-haloaromatic comonomer in the presence of a palladium catalyst to form a polycyclic aromatic hydrocarbon-based polymer. This approach could lead to polymers with a high degree of planarity and extended π-conjugation, which are crucial for efficient charge transport. The chlorine atoms on the phenyl ring would be expected to influence the polymer's solubility and electronic properties.

The Sonogashira cross-coupling reaction is a widely utilized method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, making it highly relevant for the polymerization of this compound. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The terminal ethynyl group on this compound can readily participate in Sonogashira coupling with a variety of di-haloaromatic or di-ethynyl aromatic comonomers to produce conjugated polymers.

The resulting polymers, often poly(phenylene ethynylene)s (PPEs), can exhibit interesting optoelectronic properties. libretexts.org The rigid ethynyl linkages contribute to a planar polymer backbone, facilitating π-orbital overlap and charge carrier mobility. The presence of the three chlorine atoms on the benzene (B151609) ring can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. This can be advantageous for applications in electronic devices by improving air stability and enabling better energy level alignment with other materials in a device stack.

While specific data on polymers synthesized solely from this compound is scarce, the general principles of Sonogashira polymerization suggest its potential for creating materials for various electronic applications.

Construction of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with high surface areas and tunable structures. tcichemicals.comunt.eduresearchgate.net The precise arrangement of organic linkers in these frameworks allows for the design of materials for gas storage, separation, and catalysis.

The bifunctional nature of this compound, with its ethynyl group and multiple chloro-substituents, makes it a potential candidate as a linker or building block in the synthesis of COFs and MOFs. The ethynyl group can be utilized in various coupling reactions to form the extended network of a COF. For instance, it could potentially be used in Glaser-Hay or other oxidative coupling reactions to form diacetylene-linked frameworks.

In the context of MOFs, the chlorine atoms could potentially coordinate with metal centers, although this is less common than carboxylate or azole-based linkers. nih.govnih.govijeast.comresearchgate.net More plausibly, the ethynyl group could be functionalized post-synthesis to introduce coordinating groups. Alternatively, the trichlorinated benzene ring could serve to modify the pore environment of the framework, influencing its selectivity for guest molecules. However, specific examples of COFs or MOFs constructed directly using this compound are not prominently reported in the literature, indicating this may be an area for future exploration.

Materials for Optoelectronic and Electronic Devices

The electronic properties imparted by the trichloro-ethynyl-benzene moiety make it a candidate for investigation in various optoelectronic and electronic devices.

In the field of Organic Light-Emitting Diodes (OLEDs), materials with specific energy levels are required to ensure efficient charge injection, transport, and recombination to produce light. The electron-withdrawing nature of the chlorine atoms in this compound would be expected to lower the HOMO and LUMO energy levels of any polymer or molecule in which it is incorporated. This can be beneficial for creating materials with deep blue emission or for use as electron-transporting or hole-blocking layers in OLED devices. researchgate.net

While there is no direct evidence of this compound itself being used as an emitter, polymers derived from it through reactions like Sonogashira coupling could be investigated for their electroluminescent properties. The rigid, conjugated backbone provided by the ethynyl linkages, combined with the electronic tuning of the trichlorinated ring, could lead to novel OLED materials.

In perovskite solar cells and organic photovoltaics, hole-transporting materials (HTMs) play a crucial role in extracting and transporting positive charge carriers (holes) from the light-absorbing layer to the electrode. researchgate.netosti.govrsc.orgcsic.esmdpi.com An ideal HTM should possess appropriate energy levels, high hole mobility, and good film-forming properties.

Polymers incorporating this compound could be designed as HTMs. The electron-withdrawing chlorine atoms would likely result in a deep HOMO level, which can be advantageous for achieving a high open-circuit voltage (Voc) in a solar cell. The planar, conjugated structure facilitated by the ethynyl linkages could promote intermolecular π-π stacking, which is beneficial for efficient hole transport.

Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. The performance of NLO materials is often linked to the presence of donor-acceptor structures within the molecule, which can lead to large hyperpolarizabilities. Organic molecules featuring π-conjugated systems are particularly promising candidates for NLO applications.

Despite the theoretical potential of this compound to serve as a building block for NLO materials, where the electron-withdrawing trichlorophenyl group could be paired with an electron-donating group attached to the ethynyl moiety, there is a lack of specific studies in the searched scientific literature and patent databases that have synthesized and characterized such derivatives for their NLO properties. General research exists on ethynylbenzene derivatives and their potential in nonlinear optics, but work directly employing the 1,2,4-trichloro-substituted variant is not prominently documented.

Liquid Crystalline Materials Development

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. The molecular shape and intermolecular interactions are crucial for the formation of liquid crystalline phases (mesophases). Molecules with rigid, rod-like, or disc-like structures, often containing aromatic cores, are known to exhibit liquid crystalline behavior.

The incorporation of halogen atoms into mesogenic (liquid crystal-forming) molecules can significantly influence their properties, such as melting point, mesophase stability, and dielectric anisotropy. The 1,2,4-trichlorophenyl group in this compound could, in principle, be incorporated into the rigid core of a potential liquid crystal molecule. However, a review of the available literature does not show specific examples of liquid crystals synthesized directly from or incorporating the this compound unit. While there is extensive research on halogenated liquid crystals and the use of ethynyl linkers in mesogen design, specific data on the mesomorphic properties of derivatives of this compound are not found in the searched results.

Model Systems for Intramolecular Electron Transfer Studies

The study of intramolecular electron transfer is fundamental to understanding a wide range of chemical and biological processes, as well as for the development of molecular electronics. These studies often employ donor-bridge-acceptor (D-B-A) molecules, where the rate and efficiency of electron transfer can be systematically varied by modifying the donor, acceptor, or the bridging unit.

The this compound moiety could potentially serve as an acceptor or part of the bridge in such a system, with the polychlorinated ring influencing the electronic properties. However, a search of the scientific literature did not yield studies where this compound was specifically used as a model system to investigate intramolecular electron transfer processes. Research in this field is extensive, but focuses on a wide variety of other organic and organometallic systems.

Biomolecular Interactions and Inhibitory Mechanisms Chemical and Structural Focus

Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors

The design of inhibitors for IDO1, a heme-containing enzyme that plays a crucial role in immune tolerance, often revolves around scaffolds that can interact with the heme iron and the surrounding active site residues. While no specific synthesis of IDO1 inhibitors using a 1,2,4-trichloro-5-ethynylbenzene core has been documented, the structural elements of this compound are pertinent to inhibitor design.

The ethynyl (B1212043) group is a key feature in some classes of enzyme inhibitors due to its ability to act as a reactive handle for covalent modification or as a rigid linker to position other functional groups. The trichlorinated phenyl ring is another significant feature. Halogen atoms, particularly chlorine, can modulate the electronic properties of the molecule and participate in halogen bonding, which is increasingly recognized as an important interaction in ligand-protein binding.

A hypothetical design strategy incorporating this compound could involve using the ethynyl group as a starting point for further chemical modifications, such as click chemistry to introduce triazole rings, a common motif in many bioactive molecules. The trichlorophenyl group would serve to occupy a hydrophobic pocket within the enzyme's active site.

The synthesis of this compound itself can be envisioned through standard organic chemistry reactions. A plausible route would involve the Sonogashira coupling of a protected acetylene (B1199291) equivalent with a suitable 1-bromo-2,4,5-trichlorobenzene (B50287) precursor. Subsequent deprotection would yield the target compound.

Structure-Activity Relationship (SAR) Studies from a Molecular Perspective

In the absence of direct experimental data for this compound, we can speculate on potential structure-activity relationships based on known IDO1 inhibitors. SAR studies are crucial for optimizing the potency and selectivity of an inhibitor.

For a hypothetical series of inhibitors based on the this compound scaffold, key modifications would include:

Substitution on the Phenyl Ring: Varying the number and position of the chlorine atoms would likely have a significant impact on activity. The specific 1,2,4-trichloro substitution pattern provides a distinct electronic and steric profile that would influence binding affinity and selectivity. Replacing chlorine with other halogens like bromine or fluorine could further probe the role of halogen bonding and lipophilicity.

Modification of the Ethynyl Group: The ethynyl hydrogen could be replaced with various substituents to explore interactions with different regions of the IDO1 active site. For instance, coupling the alkyne with different azides to form a library of 1,2,3-triazoles is a common strategy in medicinal chemistry.

A hypothetical SAR table is presented below to illustrate these concepts.

| Compound | R1 | R2 | R3 | R4 (on Ethynyl) | Hypothetical IDO1 IC50 (µM) |

| 1 | Cl | Cl | H | H | >100 |

| 2 | Cl | Cl | Cl | H | Not Available |

| 3 | Cl | Cl | Cl | Si(CH3)3 | Not Available |

| 4 | Br | Br | Br | H | Not Available |

Computational Modeling of Ligand-Target Binding and Interactions

Computational modeling, including molecular docking and molecular dynamics simulations, is a powerful tool to predict and analyze the binding of a ligand to its target protein. In the absence of experimental structures, a computational approach could provide initial insights into how this compound or its derivatives might interact with the IDO1 active site.

A molecular docking study would likely place the trichlorophenyl group of this compound within a hydrophobic pocket of the IDO1 active site. The chlorine atoms could form favorable van der Waals contacts and potentially halogen bonds with backbone carbonyls or specific amino acid side chains. The ethynyl group, being relatively small and linear, could be oriented towards the heme iron, though a direct coordination is less likely without a more suitable coordinating group.

Molecular dynamics simulations could then be used to assess the stability of the predicted binding pose and to understand the conformational changes in both the ligand and the protein upon binding. These simulations could also help to identify key residues involved in the interaction, guiding the design of more potent inhibitors.

Mechanistic Insights into Enzyme Inhibition at the Molecular Level

The mechanism of IDO1 inhibition can be broadly classified into competitive, non-competitive, and uncompetitive inhibition. Many known IDO1 inhibitors are competitive, binding to the active site and preventing the substrate, L-tryptophan, from binding. Some inhibitors directly coordinate with the heme iron, while others form hydrogen bonds and hydrophobic interactions with the surrounding residues.

Given its structure, a derivative of this compound would most likely act as a competitive inhibitor. The trichlorophenyl moiety would anchor the molecule in the active site through hydrophobic and possibly halogen bonding interactions. The functional group attached to the ethynyl moiety would be critical in determining the precise inhibitory mechanism. For example, if a group capable of coordinating to the heme iron (e.g., an amine or a triazole nitrogen) is introduced via the ethynyl linker, the compound could act as a direct heme-binding inhibitor.

Alternatively, the ethynyl group itself could potentially act as a covalent warhead, forming an irreversible bond with a nucleophilic residue in the active site, leading to time-dependent inhibition. However, this would require specific activation, which is not immediately apparent from the structure of this compound itself.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways

The development of efficient and scalable synthetic routes to 1,2,4-trichloro-5-ethynylbenzene is a primary area for future investigation. While the direct synthesis is not widely reported, established organic chemistry methodologies suggest several plausible pathways. A likely precursor for its synthesis is 1,2,4-trichlorobenzene (B33124). wikipedia.org The introduction of the ethynyl (B1212043) group could be achieved through various modern cross-coupling reactions.

One potential route involves the Sonogashira coupling of an appropriately halogenated 1,2,4-trichlorobenzene derivative with a protected acetylene (B1199291) source, followed by deprotection. Another avenue to explore would be the conversion of a substituent on the 1,2,4-trichlorobenzene ring, such as a methyl group, into an alkyne through a series of functional group interconversions.

Future research should focus on optimizing reaction conditions, including catalyst systems, solvents, and temperature, to maximize yield and purity. The development of a one-pot synthesis from readily available starting materials would be a significant advancement, enhancing the accessibility of this compound for further studies.

Advanced Functionalization Strategies

The ethynyl group and the chlorinated benzene (B151609) ring of this compound offer numerous possibilities for advanced functionalization. These modifications can be tailored to tune the molecule's electronic, optical, and physical properties for specific applications.

The terminal alkyne is a particularly versatile functional handle. It can readily participate in:

Click Chemistry: The copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reactions can be employed to link this compound to a wide variety of other molecules, including polymers, biomolecules, and surfaces.

Sonogashira Coupling: Further cross-coupling reactions at the ethynyl group can extend the π-conjugated system, leading to the synthesis of novel organic electronic materials.

Polymerization: The alkyne functionality allows for the polymerization of this compound, potentially leading to the formation of novel polymers with unique properties conferred by the trichlorophenyl substituents.

The trichlorinated benzene ring can also be functionalized, although this is generally more challenging. Nucleophilic aromatic substitution (SNAr) reactions could be explored to replace one or more chlorine atoms with other functional groups, further diversifying the chemical space accessible from this starting material.

Development of New Applications in Emerging Technologies

The inherent properties of this compound suggest its potential utility in several cutting-edge technologies. The combination of a halogenated aromatic ring and a reactive alkyne makes it a promising building block for:

Materials Science: As a monomer or cross-linking agent, it could be used to create polymers with high thermal stability, flame retardancy (due to the chlorine content), and specific dielectric properties. Its rigid structure could also be exploited in the design of porous organic frameworks (POFs) or metal-organic frameworks (MOFs) for gas storage and separation.

Organic Electronics: The ethynylbenzene moiety is a common component in organic semiconductors. By incorporating this compound into larger conjugated systems, it may be possible to develop new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The chlorine atoms can influence the electronic properties of the resulting materials, potentially leading to improved performance and stability.

Pharmaceutical and Agrochemical Synthesis: The trichlorobenzene motif is found in a number of bioactive molecules. wikipedia.org this compound could serve as a versatile intermediate for the synthesis of complex molecular architectures with potential applications in drug discovery and crop protection.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The exploration of this compound and its derivatives can be significantly accelerated through the integration of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools can be applied in several key areas:

Predictive Modeling: AI algorithms can be trained on existing chemical databases to predict the properties of novel derivatives of this compound. This includes predicting their reactivity, solubility, toxicity, and potential for specific applications, thereby guiding experimental efforts towards the most promising candidates. nih.gov

De Novo Design: Generative AI models can design new molecules based on desired properties. By providing the model with the this compound scaffold and a set of target characteristics, it can propose novel derivatives with enhanced performance for specific applications. nih.gov

Reaction Optimization: Machine learning algorithms can be used to optimize synthetic reaction conditions, leading to higher yields and purity of this compound and its functionalized derivatives. This can reduce the time and resources required for chemical synthesis.

The synergy between advanced computational tools and experimental chemistry holds the key to unlocking the full potential of this compound and accelerating the discovery of new materials and technologies.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1,2,4-Trichloro-5-ethynylbenzene to improve yield and purity?

- Methodological Approach :

- Start with a halogenated benzene precursor (e.g., 1,2,4-trichlorobenzene) and introduce the ethynyl group via Sonogashira coupling, using palladium catalysts and trimethylsilylacetylene (TMSA) as a protecting group .

- Monitor reaction progress using thin-layer chromatography (TLC) and purify via column chromatography. Optimize solvent systems (e.g., dichloromethane/hexane) and temperature (60–80°C) to reduce byproducts.

- Validate purity via NMR (¹H/¹³C) and GC-MS, comparing retention indices with known standards .

Q. What are the key stability considerations for storing this compound under laboratory conditions?

- Methodological Approach :

- Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent photodegradation and oxidation of the ethynyl group .

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via HPLC-UV. Chlorinated benzenes are prone to hydrolytic dechlorination; ensure anhydrous storage conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Approach :

- NMR : Use ¹H NMR to confirm the ethynyl proton (δ 2.5–3.5 ppm) and ¹³C NMR to identify sp-hybridized carbons (δ 70–90 ppm). Compare with computed spectra (DFT/B3LYP) for validation .

- IR : Confirm C≡C stretch (~2100 cm⁻¹) and C-Cl stretches (600–800 cm⁻¹) .

- MS : Look for molecular ion [M]⁺ at m/z 229 (Cl₃C₆H₂C≡CH) and isotopic patterns consistent with three chlorine atoms .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Approach :

- Perform density functional theory (DFT) calculations (e.g., Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO). The electron-withdrawing Cl groups lower LUMO energy, enhancing electrophilicity for Suzuki-Miyaura couplings .

- Compare activation energies for Pd-catalyzed pathways using varying ligands (e.g., PPh₃ vs. XPhos) to optimize catalytic efficiency .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔG° of formation) for chlorinated benzene derivatives?

- Methodological Approach :

- Re-evaluate experimental conditions (e.g., gas-phase vs. solution-phase measurements). For example, gas-phase proton affinity discrepancies in trichlorobenzenes may arise from solvation effects .

- Use high-level ab initio methods (CCSD(T)/CBS) to recalculate thermodynamic parameters and validate against experimental values (e.g., enthalpy of vaporization) .

Q. How does the electronic structure of this compound influence its application in materials science?

- Methodological Approach :

- Investigate charge-transfer properties via cyclic voltammetry (CV) to determine redox potentials. The ethynyl group enhances π-conjugation, making it suitable for organic semiconductors .

- Study self-assembly on Au(111) surfaces using STM to assess monolayer formation for molecular electronics .

Key Considerations for Researchers

- Synthetic Reproducibility : Batch-to-batch variability in halogenated intermediates (e.g., 1,2,4-trichlorobenzene) can affect coupling efficiency. Source precursors from certified suppliers (e.g., LGC Standards) .

- Toxicity Screening : While not explicitly studied for this compound, structurally similar chlorinated benzenes show hepatotoxicity. Follow OSHA respirator guidelines (29 CFR 1910.134) during handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.